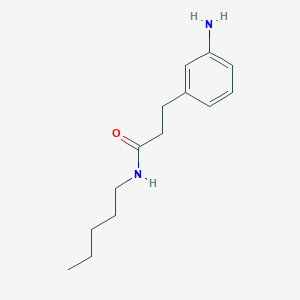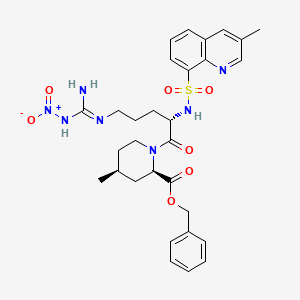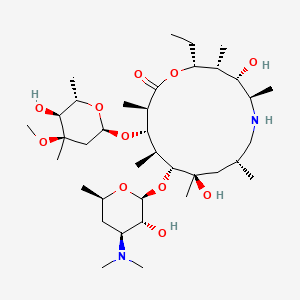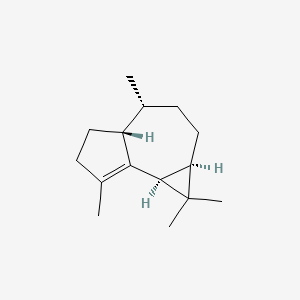
alpha-Gurjunene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Alpha-Gurjunene can be synthesized through enzymatic reactions. The enzyme this compound synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound and diphosphate . This enzyme has been isolated and characterized from the leaves of Solidago canadensis . The industrial production of this compound typically involves the extraction of essential oils from plants like Dipterocarpus, followed by purification processes .
化学反応の分析
Alpha-Gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sesquiterpene ketones .
科学的研究の応用
Alpha-Gurjunene has several scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology, it has been identified as a component of volatile oils with antibacterial properties . In medicine, this compound is being researched for its potential anti-inflammatory and antimicrobial activities . In the industry, it is used in the formulation of fragrances and flavors due to its woody aroma .
作用機序
The mechanism of action of alpha-gurjunene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes . The enzyme this compound synthase plays a crucial role in its biosynthesis, catalyzing the cyclization of farnesyl diphosphate to form this compound .
類似化合物との比較
Alpha-Gurjunene is similar to other sesquiterpenes like beta-gurjunene and gamma-gurjunene . it is unique due to its specific structural configuration and the presence of a cyclopropa[e]azulene core. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .
特性
CAS番号 |
1181210-01-4 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1 |
InChIキー |
SPCXZDDGSGTVAW-XIDUGBJDSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C |
正規SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


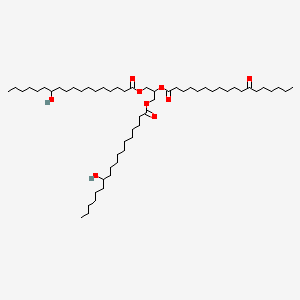
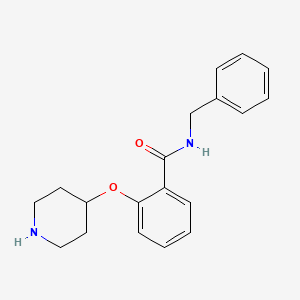
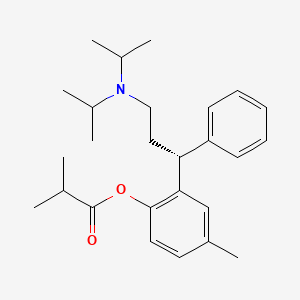
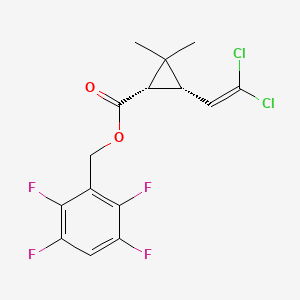
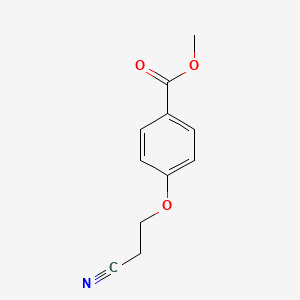
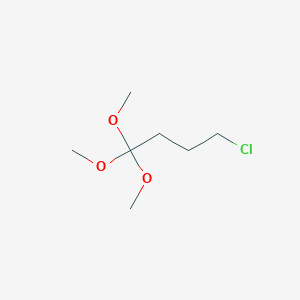
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

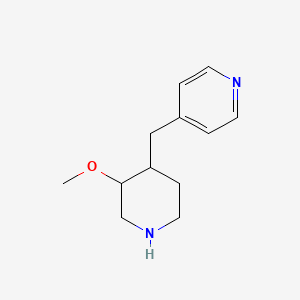
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
